molecular formula C22H20N2O4S B4739074 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

Cat. No. B4739074
M. Wt: 408.5 g/mol
InChI Key: UFSBONOXRCZIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid, also known as BPTA, is a synthetic compound that has shown potential in scientific research. BPTA belongs to the family of thienylamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid works by inhibiting the activity of enzymes called histone deacetylases (HDACs), which play a role in gene expression and protein regulation. By inhibiting HDACs, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid can alter gene expression and protein regulation, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the protection of neurons from oxidative stress. 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has also been shown to alter gene expression and protein regulation, leading to changes in cellular function and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on gene expression and protein regulation. However, one limitation of using 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid research, including its potential as a lead compound in drug discovery, its use in combination with other anti-cancer agents, and its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid in various fields of scientific research.

Scientific Research Applications

4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied extensively in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In drug discovery, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied for its potential as a lead compound in the development of new drugs.

properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-18(11-12-19(26)27)24-22-20(17(14-29-22)16-9-5-2-6-10-16)21(28)23-13-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBONOXRCZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Benzylcarbamoyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.